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1,3-Dimethyl-2,4-dinitrobenzene

Cat. No.: B1173080
CAS No.: 161-02-4
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Description

Contextualization within Aromatic Nitro Compound Chemical Research

Aromatic nitro compounds are a significant class of industrial chemicals characterized by having at least one nitro group (–NO2) attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the aromatic system, making these compounds foundational in various areas of chemical research. nih.gov 1,3-Dimethyl-2,4-dinitrobenzene, a member of this family, exemplifies the characteristics of dinitroaromatic compounds. Its structure, featuring two nitro groups and two methyl groups on a benzene (B151609) ring, provides a specific model for studying the interplay of substituent effects on the reactivity and properties of the aromatic core. These compounds are generally synthesized through nitration, where a nitronium ion (NO2+) is introduced to an aromatic substrate via electrophilic substitution. nih.gov

Historical Academic Trajectories in Polynitrobenzene Chemistry

The field of polynitrobenzene chemistry has deep historical roots, initially spurred by the discovery and production of dyes and explosives. The synthesis of nitrobenzene (B124822) in 1834 by Eilhardt Mitscherlich marked a significant starting point. britannica.com Throughout the 19th and early 20th centuries, research was heavily focused on producing materials with practical applications, which led to the large-scale production of compounds like nitrobenzene as a precursor for aniline. britannica.comwikipedia.org The study of aniline, first isolated from indigo (B80030) in 1840, and its oxidation products further expanded the interest in nitroaromatic chemistry. fupress.net Academic inquiry gradually shifted from purely application-driven synthesis to a more fundamental understanding of reaction mechanisms, the influence of multiple nitro groups on aromaticity, and the specific effects of other substituents, such as the methyl groups in this compound. This foundational work paved the way for the elaborate and controlled syntheses seen in modern chemistry. mdpi.com

Contemporary Research Significance of Substituted Nitroaromatics

In the 21st century, the focus of research on substituted nitroaromatics has evolved significantly. mdpi.com While their role as industrial intermediates remains crucial, contemporary studies increasingly explore their use in more specialized and complex applications. mdpi.comresearchgate.net The unique chemical properties endowed by the nitro group make these compounds valuable in materials science, the synthesis of nanomaterials, and as versatile synthetic intermediates for a wide range of other compounds. mdpi.comtaylorandfrancis.com A key area of modern research is the catalytic reduction of the nitro group to an amino group, which transforms these molecules into valuable building blocks for pharmaceuticals and polymers. taylorandfrancis.comnih.gov The ability to selectively functionalize the aromatic ring or displace the nitro group itself has also opened new avenues in synthetic organic chemistry. acs.org

Overview of Key Chemical Research Domains for this compound

Research specifically involving this compound (also known as 2,4-Dinitro-m-xylene) centers on its role as a well-defined chemical entity for studying reaction mechanisms and as a precursor in synthetic chemistry. nist.gov Its primary research application lies in its reduction to form the corresponding diamine, 2,4-diamino-1,3-dimethylbenzene. This diamine can serve as a monomer in the synthesis of specialized polymers. Furthermore, the compound is a subject of study in understanding the mechanisms of hydrogenation on various metal catalysts. nih.gov Its distinct substitution pattern allows researchers to investigate how steric and electronic effects from the methyl and nitro groups influence reactivity in processes like nucleophilic aromatic substitution and catalytic reduction, contributing to the broader knowledge base of nitroaromatic chemistry.

Chemical and Physical Properties of this compound

This table summarizes key physical and chemical properties of the compound.

PropertyValueReference
IUPAC Name This compound nist.gov
Common Name 2,4-Dinitro-m-xylene nist.gov
CAS Registry Number 603-02-1 nist.gov
Molecular Formula C₈H₈N₂O₄ nist.gov
Molar Mass 196.16 g/mol nist.gov
Appearance Yellowish crystalline solid
Melting Point 82 °C stenutz.eu

Spectroscopic Data of this compound

This table presents characteristic spectroscopic data used for the identification and characterization of the compound.

TechniqueDataReference
Mass Spectrometry Electron ionization mass spectrum available nist.gov
Condensed Phase Thermochemistry Data available nist.gov

Properties

CAS No.

161-02-4

Molecular Formula

C14H19NO8

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation

Established Synthetic Pathways for 1,3-Dimethyl-2,4-dinitrobenzene

The dinitration of m-xylene (B151644) is the most common route to this compound. This transformation can be accomplished through several key methodologies.

Electrophilic Aromatic Nitration Strategies of m-Xylene Derivatives

The direct dinitration of m-xylene is a widely employed method. The nitration of m-xylene typically yields a mixture of dinitro isomers, with this compound being a major product. google.com The reaction is generally carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.

A more specific and controlled synthesis involves the nitration of a mononitrated precursor, 1,3-dimethyl-2-nitrobenzene (B148808). prepchem.com In a typical laboratory-scale synthesis, 1,3-dimethyl-2-nitrobenzene is dissolved in an appropriate solvent like dichloromethane (B109758) and cooled to a low temperature. Sulfuric acid is added, followed by the dropwise addition of fuming nitric acid while maintaining a controlled temperature, for instance, between -5° to -2° C. prepchem.com The reaction mixture is then stirred for a period to ensure complete dinitration before being carefully quenched with water and extracted.

Another approach involves the use of nitric acid and acetic anhydride, which generates acetyl nitrate (B79036) as the nitrating species. researchgate.netresearchgate.net This method can be efficient, particularly when the substrate, m-xylene, is used as the solvent. researchgate.netresearchgate.net

The following table summarizes a typical synthesis of this compound from 1,3-dimethyl-2-nitrobenzene. prepchem.com

ReactantQuantityReagentQuantitySolventVolumeTemperatureReaction TimeYield
1,3-dimethyl-2-nitrobenzene151.2 gSulfuric acid200 mlDichloromethane500 ml-5° to -2° C2 hours192.2 g (yellow solid)
Fuming nitric acid86 ml

Regioselectivity and Isomeric Control in Nitration Processes

The regioselectivity of the electrophilic nitration of m-xylene is dictated by the directing effects of the two methyl groups. Both methyl groups are ortho- and para-directing activators. In m-xylene, the positions ortho and para to one methyl group are also ortho and para to the second methyl group, leading to a high degree of regioselectivity. The nitration of m-xylene primarily yields 1-nitro-2,4-dimethyl-benzene as the major mononitro product. doubtnut.com

Subsequent dinitration is also governed by these directing effects. The initial nitro group is a meta-director. Therefore, the second nitration of 1-nitro-2,4-dimethylbenzene will be directed to the positions meta to the existing nitro group and ortho/para to the methyl groups, leading to the formation of this compound as a major product. Studies have shown that the nitration of m-xylene can produce a mixture of dinitro-m-xylene isomers, including 1,5-dimethyl-2,4-dinitrobenzene (B181259) and this compound, with the latter being a significant component. google.com

The choice of nitrating agent and reaction conditions can influence the isomer distribution. For instance, the use of phase-transfer catalysts in a mixed acid system has been shown to improve the selectivity of m-xylene nitration. researchgate.net Research has demonstrated that high regioselectivity in electrophilic aromatic nitration is largely independent of the reactivity of the nitrating reagent. nih.govunam.mxresearchgate.net Even with highly reactive nitrating systems, the inherent directing effects of the substituents on the aromatic ring are maintained. nih.govunam.mxresearchgate.net

Reaction Kinetics and Thermodynamic Considerations in Nitration Reactions

The nitration of aromatic compounds is a well-studied electrophilic substitution reaction. The reaction mechanism typically involves the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The nitronium ion then attacks the electron-rich aromatic ring in the rate-determining step to form a carbocation intermediate, which subsequently loses a proton to restore aromaticity. masterorganicchemistry.com

The kinetics of m-xylene nitration have been investigated, particularly in the context of process optimization. Studies using microreactors have systematically analyzed the effects of temperature, molar ratio of reactants, and the mass fraction of sulfuric acid on the reaction. researchgate.net These studies indicate that reaction temperature and the concentration of sulfuric acid are key factors influencing the formation of polynitrated impurities. researchgate.net The reaction enthalpy for the nitration of meta-xylene has been calculated to be 240.9 kJ/mol, indicating a highly exothermic process. researchgate.net

Thermodynamic parameters for related aromatic nitration reactions have been calculated using methods like the Starink kinetic model to determine the activation energy (Ea). researchgate.net Understanding these parameters is crucial for ensuring the thermal safety of industrial-scale nitration processes.

Alternative Synthetic Routes and Their Mechanistic Investigations

While mixed acid nitration is the most common method, alternative synthetic routes for the nitration of aromatic compounds, including m-xylene, have been explored. These alternatives often aim to improve selectivity, reduce waste, and enhance safety.

One alternative involves the use of solid acid catalysts, such as zeolites. Zeolite Hβ has been found to be an active catalyst for the nitration of m-xylene, demonstrating good yield and regioselectivity. researchgate.netresearchgate.netresearchgate.net The shape-selective nature of zeolites, with their well-defined channel structures, can influence the product distribution. researchgate.net The mechanism in this case involves the generation of the nitrating species on the solid acid surface.

Phase-transfer catalysis offers another alternative approach. The use of a phase-transfer catalyst in a two-phase system for the nitration of m-xylene has been shown to significantly improve the selectivity towards certain isomers. researchgate.net

Other nitrating agents have also been investigated. Guanidinium nitrate in the presence of sulfuric acid has been used for the nitration of arenes, including m-xylene, with reactions proceeding in excellent yield at room temperature. uri.edu

Sustainable Chemical Approaches in Aromatic Nitration

Traditional aromatic nitration processes using mixed acids generate large amounts of acidic waste, posing environmental concerns. nih.gov Consequently, there is a significant research effort towards developing more sustainable and environmentally benign nitration methods.

Continuous-flow microreactors have emerged as a promising technology for sustainable aromatic nitration. rsc.orgnih.gov These systems offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic reactions. dntb.gov.ua Continuous-flow processes for the nitration of xylenes (B1142099) have been developed, achieving high yields and throughput with reduced waste. rsc.orgnih.gov A key advantage is the significant reduction of phenolic impurities compared to batch processes, which can eliminate the need for alkaline washing steps and reduce wastewater. nih.gov

The use of solid acid catalysts, such as zeolites and modified silica (B1680970), is another green approach. researchgate.netresearchgate.netgoogle.com These catalysts are often reusable, reducing the amount of waste generated. They can also lead to higher selectivity, minimizing the formation of unwanted byproducts. google.com

Waste acid recycling strategies are also being implemented to improve the sustainability of nitration processes. rsc.org After the reaction, the spent acid can be separated, replenished with fresh acid, and reused in subsequent batches, thereby reducing both raw material consumption and waste disposal. rsc.org Furthermore, research into co-acid free nitration using dilute aqueous nitric acid aims to create more environmentally friendly and safer protocols. nih.gov Photochemical methods using UV radiation are also being explored as a green chemical approach for aromatic nitration. researchgate.net

Purification Strategies and Chromatographic Separation Techniques for Synthetic Intermediates

The synthesis of this compound often results in a mixture of isomers and byproducts, necessitating effective purification strategies. Recrystallization is a common method for purifying the solid product. For instance, after synthesis, the crude product can be recrystallized from a suitable solvent, such as ethanol (B145695), to obtain a purer form. orgsyn.org

Chromatographic techniques are essential for the separation and analysis of isomeric mixtures of nitrated aromatic compounds. Gas chromatography (GC) is widely used for the separation of dinitrotoluene isomers, and similar methods can be applied to dinitroxylene isomers. google.com Different GC columns, such as those with Carbowax 20M or Apiezon L stationary phases, can effectively separate the various isomers. google.comresearchgate.net

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of aromatic isomers. researchgate.netchromatographytoday.comnacalai.com Reversed-phase columns, such as C18, are commonly employed with mobile phases typically consisting of mixtures of methanol (B129727) and water. researchgate.net Specialized columns, like those with pyrenylethyl or nitrophenylethyl bonded stationary phases, can offer unique retention mechanisms based on π-π interactions, which are particularly effective for separating structural isomers. nacalai.com The separation of enantiomers, a specific type of isomerism, often requires chiral stationary phases in HPLC. youtube.com

The following table provides an overview of chromatographic techniques used for the separation of related nitroaromatic isomers.

Chromatographic TechniqueStationary PhaseMobile Phase/ConditionsApplication
Gas Chromatography (GC)5% Carbowax 20M on Chromosorb W (AW)Isothermal at 150°CSeparation of DNT isomers
Gas-Liquid Partition ChromatographyApiezon L columnNot specifiedSeparation of mononitrotoluene and dinitrotoluene isomers
High-Performance Liquid Chromatography (HPLC)C18 bonded-phase (e.g., COSMOSIL 5C18-AR-II)Methanol/Water mixtureSeparation of p-nitrotoluene and o-nitrotoluene isomers
High-Performance Liquid Chromatography (HPLC)Pyrenylethyl group bonded silica (COSMOSIL PYE)Methanol/Water mixtureSeparation of structural isomers based on π-π interactions

Advanced Spectroscopic and Diffraction Based Characterization Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei, providing invaluable insights into molecular structure and dynamics. For 1,3-Dimethyl-2,4-dinitrobenzene, a comprehensive analysis using ¹H and ¹³C NMR, alongside advanced techniques, allows for unambiguous structural assignment and a deeper understanding of its conformational preferences.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Perturbations

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of these protons are significantly influenced by the electronic effects of the two nitro groups and the two methyl substituents on the benzene (B151609) ring. The strongly electron-withdrawing nitro groups cause a downfield shift (to higher ppm values) of the adjacent aromatic protons, a phenomenon known as deshielding. Conversely, the electron-donating methyl groups induce an upfield shift (to lower ppm values) or shielding effect on nearby protons.

Due to the substitution pattern, the two aromatic protons are in different chemical environments and are expected to appear as distinct signals. Similarly, the two methyl groups are also in non-equivalent positions and should give rise to two separate singlets. The expected splitting patterns for the aromatic protons would arise from spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H Downfield region Doublet
Aromatic H Downfield region Doublet
Methyl H Upfield region Singlet
Methyl H Upfield region Singlet

(Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the methyl carbons, as all eight carbon atoms are in unique chemical environments. The carbons directly attached to the electron-withdrawing nitro groups will be significantly deshielded and appear at lower field in the spectrum. pearson.com Conversely, the carbons bearing the methyl groups will be shielded.

The number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing between isomers. For example, 1,2-dinitrobenzene (B166439) would show six aromatic carbon signals, while the more symmetric 1,4-dinitrobenzene (B86053) would only show three. pearson.com The observation of six distinct aromatic carbon signals for this compound would confirm its substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-NO₂ Very Downfield
C-NO₂ Very Downfield
C-CH₃ Mid-field
C-CH₃ Mid-field
C-H Upfield (aromatic region)
C-H Upfield (aromatic region)
CH₃ Very Upfield
CH₃ Very Upfield

(Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

To definitively assign each proton signal to its corresponding carbon, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. pressbooks.pub An HSQC experiment would show correlations between directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated aromatic and methyl carbons. An HMBC experiment, which reveals longer-range couplings (typically over two or three bonds), would be crucial for assigning the quaternary carbons (those not bonded to any protons), such as the carbons attached to the nitro groups, by observing their correlations with nearby protons. arxiv.org

Advanced NMR Techniques for Conformational Analysis

The conformation of this compound, particularly the orientation of the nitro groups relative to the benzene ring, can be investigated using advanced NMR techniques. While free rotation around the C-N bonds is generally expected at room temperature, steric hindrance between the nitro groups and the adjacent methyl groups might lead to a preferred conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that can detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. manchester.ac.uknsf.gov By observing NOE or ROE cross-peaks between the protons of the methyl groups and the nearby aromatic protons, it is possible to deduce the spatial proximity of these groups and thus gain insights into the molecule's preferred conformation in solution. For instance, a strong NOE between a specific methyl group's protons and a particular aromatic proton would indicate that they are on the same side of the molecule in its average conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignments of Nitro Group Vibrational Modes

The nitro group (NO₂) has characteristic vibrational modes that are readily identifiable in both IR and Raman spectra. The two most prominent of these are the asymmetric and symmetric stretching vibrations.

Asymmetric NO₂ Stretch (ν_as(NO₂)) : This mode typically appears as a strong band in the IR spectrum in the region of 1500-1570 cm⁻¹ for aromatic nitro compounds. huji.ac.il

Symmetric NO₂ Stretch (ν_s(NO₂)) : This vibration gives rise to a strong band in both the IR and Raman spectra, usually found in the 1300-1370 cm⁻¹ range. huji.ac.il

In addition to the stretching modes, other vibrations associated with the nitro group, such as scissoring, wagging, rocking, and twisting modes, occur at lower frequencies and can also be identified, often with the aid of computational methods like Density Functional Theory (DFT) calculations. ijsr.netsemanticscholar.org These calculations can help in assigning the often complex vibrational spectra of substituted benzenes.

Table 3: Characteristic Vibrational Frequencies of the Nitro Group

Vibrational Mode Typical Frequency Range (cm⁻¹)
Asymmetric Stretch 1500 - 1570
Symmetric Stretch 1300 - 1370
Scissoring ~850
Wagging ~750
Rocking ~550

(Note: These are general ranges and the exact frequencies for this compound will be influenced by the methyl substituents.)

Aromatic Ring Vibrations and Substituent Effects

The benzene ring itself has a set of characteristic vibrational modes, including C-H stretching, C-C stretching, in-plane bending, and out-of-plane bending vibrations. The frequencies of these modes are sensitive to the nature and position of the substituents on the ring.

Aromatic C-H Stretching : These vibrations typically occur above 3000 cm⁻¹.

Aromatic C-C Stretching : These modes give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of substituents can alter the intensities and positions of these bands.

Aromatic C-H In-plane and Out-of-plane Bending : These vibrations appear in the fingerprint region of the spectrum (below 1400 cm⁻¹) and are particularly useful for confirming the substitution pattern of the benzene ring.

The presence of the two methyl groups and two nitro groups on the benzene ring in this compound will lead to a complex vibrational spectrum. The coupling of the vibrational modes of the substituents with those of the ring can make definitive assignments challenging without the aid of theoretical calculations. DFT calculations can provide predicted vibrational frequencies and intensities that, when compared with the experimental IR and Raman spectra, allow for a more detailed and accurate assignment of the observed bands. ijsr.netnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is dominated by the interplay between the aromatic benzene ring and the attached nitro functional groups.

Chromophoric Properties and Aromaticity Indicators

The primary chromophore in this compound is the dinitro-substituted benzene ring. The benzene ring itself exhibits strong absorption in the deep UV region due to π → π* transitions. The presence of two nitro groups (-NO₂) significantly modifies this absorption profile. The nitro groups act as powerful auxochromes and are themselves chromophoric, introducing n → π* transitions.

π → π Transitions:* These are high-energy transitions involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The conjugation of the nitro groups with the benzene ring lowers the energy gap for these transitions, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. For the related compound 2,4-dinitrotoluene (B133949), a maximum absorption (λ_max) is observed around 252 nm. nih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro groups) to an antibonding π* orbital of the aromatic ring. These transitions are typically of lower energy and intensity compared to π → π* transitions. libretexts.org

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption maxima in the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism.

π → π Transitions:* The excited π* state is generally more polar than the ground π state. Therefore, in a more polar solvent, the excited state is stabilized more than the ground state. This decreases the energy gap for the transition, resulting in a shift to a longer wavelength (bathochromic or red shift). youtube.com

n → π Transitions:* The non-bonding orbitals of the nitro group's oxygen atoms can form hydrogen bonds with polar protic solvents (like ethanol (B145695) or water). This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. Consequently, an increase in solvent polarity typically causes a shift to a shorter wavelength (hypsochromic or blue shift) for n → π* transitions. youtube.comslideshare.net

This differential shifting of absorption bands upon changing solvent polarity can be used to help identify and assign the different electronic transitions within the molecule's spectrum.

Table 1: Effect of Solvent Polarity on Acetone's n → π* Transition (Illustrative Example)
SolventPolarityλ_max (nm)Transition Shift
HexaneLow279-
ChloroformMedium277Hypsochromic
EthanolHigh270Hypsochromic
WaterVery High264.5Hypsochromic

This table illustrates the typical hypsochromic (blue) shift of an n → π transition as solvent polarity increases. A similar trend would be expected for the n → π* transition of this compound.*

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The chemical formula for this compound is C₈H₈N₂O₄. nist.govcymitquimica.com HRMS can distinguish this compound from others with the same nominal mass by measuring the exact mass to several decimal places.

Table 2: Exact Mass Data for this compound
PropertyValue
Molecular FormulaC₈H₈N₂O₄
Nominal Mass196 u
Monoisotopic Mass196.04841 u
SourceCalculated

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS instruments can measure this value with high precision, confirming the elemental formula.

Fragmentation Pathways and Isotopic Abundance Profiling

In Electron Ionization (EI) Mass Spectrometry, the molecular ion (M⁺˙) of this compound is observed at a mass-to-charge ratio (m/z) of 196. nist.gov This molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org

Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-group-related fragments:

Loss of OH: An ortho effect can lead to the loss of a hydroxyl radical (·OH, 17 u), resulting in a fragment at m/z 179.

Loss of NO: Loss of nitric oxide (·NO, 30 u) can produce a fragment at m/z 166.

Loss of NO₂: The most common fragmentation involves the cleavage of the C-N bond to lose a nitro radical (·NO₂, 46 u), leading to a significant peak at m/z 150.

Further fragmentation of these primary ions can lead to the complex pattern seen in the mass spectrum.

Isotopic abundance profiling provides additional confirmation of the elemental composition. The natural abundance of ¹³C (approx. 1.1%) results in a small peak at M+1 (m/z 197). For a molecule with eight carbon atoms, the theoretical intensity of the M+1 peak is approximately 8.8% of the molecular ion peak's intensity.

Table 3: Primary Fragmentation Analysis of this compound
m/zProposed FragmentNeutral Loss
196[C₈H₈N₂O₄]⁺˙ (Molecular Ion)-
179[C₈H₇N₂O₃]⁺·OH
166[C₈H₈NO₃]⁺˙·NO
150[C₈H₈NO₂]⁺˙·NO₂

Data interpreted from the NIST Mass Spectrum of 2,4-Dinitro-1,3-dimethyl-benzene. nist.gov

X-ray Diffraction Crystallography: Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, extensive information can be derived from the closely related analog, 1,3,5-Trimethyl-2,4-dinitrobenzene . This analog provides critical insights into the likely solid-state conformation and intermolecular packing. nih.gov

The crystal structure of the trimethyl analog reveals that the nitro groups are significantly twisted out of the plane of the benzene ring. The dihedral angles between the planes of the two nitro groups and the aromatic ring are 55.04° and 63.23°. nih.gov This twisting is a common feature in sterically hindered nitroaromatic compounds and arises from the steric repulsion between the bulky nitro groups and the adjacent methyl groups. A similar conformation is expected for this compound.

In the crystal lattice, intermolecular interactions dictate the packing arrangement. The insertion of nitro groups into a benzene molecule generally introduces stronger C—H⋯O intermolecular hydrogen bonds and potential stacking interactions, which replace the weaker C—H⋯π interactions found in unsubstituted benzene crystals. rsc.org In the case of the 1,3,5-trimethyl-2,4-dinitrobenzene analog, the molecules form stacks, but the distance between the aromatic rings (centroid-centroid separation of 4.136 Å) is considered too large for significant π–π stacking interactions. nih.gov Instead, the crystal packing is stabilized by a network of weak C—H⋯O interactions between the hydrogen atoms of the methyl groups and benzene ring and the oxygen atoms of the nitro groups on adjacent molecules. nih.govrsc.org

Table 4: Crystallographic Data for the Analog Compound 1,3,5-Trimethyl-2,4-dinitrobenzene
ParameterValue
Chemical FormulaC₉H₁₀N₂O₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.136
b (Å)13.916
c (Å)17.194
Volume (ų)989.6
Z (molecules/cell)4

Data from the crystal structure determination of 1,3,5-Trimethyl-2,4-dinitrobenzene. nih.gov

Determination of Crystal Packing Motifs and Unit Cell Parameters

Detailed information on the crystal packing motifs and unit cell parameters for this compound is not available in the reviewed literature. To determine these, a single-crystal X-ray diffraction experiment would be required. Such an analysis would provide precise measurements of the unit cell dimensions (a, b, c, α, β, γ) and the crystal system, which are fundamental to understanding the three-dimensional arrangement of the molecules in the solid state.

Crystallographic Refinement Strategies and Disorder Analysis

Information regarding crystallographic refinement strategies and any potential disorder in the crystal structure of this compound is currently unavailable. The refinement process involves optimizing the fit between the observed diffraction data and a theoretical model of the crystal structure. Any disorder, such as conformational flexibility or occupational disorder, would be identified and modeled during this stage of the structure determination.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods elucidate the electronic structure and energy of 1,3-dimethyl-2,4-dinitrobenzene.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G**, are utilized to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry.

This process involves calculating the forces on each atom and adjusting their positions to minimize the total energy of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related dinitrobenzene compounds, the orientation of the nitro groups relative to the benzene (B151609) ring is a critical structural parameter determined through DFT optimization. In 1,3,5-trimethyl-2,4-dinitrobenzene, the nitro groups are significantly twisted out of the plane of the aromatic ring, with dihedral angles of 55.04° and 63.23°. A similar twisting would be expected for this compound to minimize steric hindrance between the nitro groups and the adjacent methyl groups.

ParameterTypical Value (DFT Calculation)Reference Compound
C-C (aromatic) Bond Length~1.39 Å1-chloro-2,4-dinitrobenzene (B32670)
C-N Bond Length~1.47 Å1-chloro-2,4-dinitrobenzene
N-O Bond Length~1.22 Å1-chloro-2,4-dinitrobenzene
C-N-O Bond Angle~117°1-chloro-2,4-dinitrobenzene
O-N-O Bond Angle~125°1-chloro-2,4-dinitrobenzene
C-C-N-O Dihedral AngleVariable (significant twist)1,3,5-trimethyl-2,4-dinitrobenzene

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data. Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CCSD) provide a detailed picture of the electronic configuration and stability of molecules like this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For an aromatic compound like this compound, the MEP map would show negative potential (typically colored red) around the oxygen atoms of the two nitro groups, identifying them as the most likely sites for electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the benzene ring and the methyl groups, indicating regions susceptible to nucleophilic attack. The presence of the two strongly electron-withdrawing nitro groups creates a significant region of positive potential on the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

In this compound, the electron-withdrawing nitro groups lower the energy of both the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. FMO analysis can predict the most likely sites for reaction; for instance, in a nucleophilic attack, the nucleophile's HOMO will interact with the LUMO of this compound. The spatial distribution of the LUMO on the benzene ring would indicate the preferred positions for such an attack.

Table 2: Representative Frontier Molecular Orbital Energies for a Dinitroaromatic Compound Note: This table is illustrative and based on general principles for similar molecules. Specific values for this compound require dedicated calculation.

OrbitalEnergy (eV)Implication for Reactivity
HOMOLowered by NO₂ groupsReduced nucleophilicity
LUMOLowered by NO₂ groupsEnhanced electrophilicity
HOMO-LUMO GapRelatively smallIndicates high reactivity

Molecular Dynamics (MD) Simulations: Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of the molecule's conformational flexibility and dynamic behavior in different environments (e.g., in a crystal or in solution).

For this compound, MD simulations could be used to explore the rotation of the nitro and methyl groups. Such simulations can reveal the preferred conformations of these groups and the energy barriers associated with their rotation. This information is crucial for understanding how the molecule's shape fluctuates and how these fluctuations might influence its interactions with other molecules. Studies on similar molecules like benzene, toluene (B28343), and p-xylene (B151628) have used MD to investigate thermodynamic, structural, and dynamic properties in the liquid state. Similar simulations on 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have been used to determine its mechanical properties under varying pressure and temperature.

Theoretical Investigations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic parameters. These theoretical calculations can aid in the interpretation and assignment of experimental spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shifts, when compared with experimental data, can confirm the molecular structure.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-N stretching, or NO₂ symmetric and asymmetric stretching. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational methods and improve agreement with experimental values.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Dinitrobenzene Derivative Note: This table is based on data for 1,5-Difluoro-2,4-dinitrobenzene to illustrate the methodology. Values will differ for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C-H Stretching~3300~3300~2750
C-C Stretching1014 - 132412501220
C-N Stretching-10801003
C-H In-plane Bending-1300-
C-H Out-of-plane Bending-600600

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Reactivity Indices

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in theoretical chemistry for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For nitroaromatic compounds, including this compound, these models are frequently employed to forecast reactivity, which is often linked to properties such as toxicity or impact sensitivity.

QSAR/QSPR studies typically involve the development of mathematical equations that correlate descriptors derived from the molecular structure with an observed activity or property. The reactivity of nitrobenzenes is often associated with two primary mechanisms: the reduction of the nitro group and the susceptibility of the aromatic ring to nucleophilic attack. nih.gov Descriptors used in these models can be of various types, including quantum chemical, topological, and physicochemical.

A number of studies have focused on developing QSAR models for the toxicity of nitroaromatic compounds against various organisms, such as the ciliate Tetrahymena pyriformis. nih.govniscpr.res.inresearchgate.net In these models, reactivity indices derived from computational chemistry are often key descriptors. For instance, the energy of the Lowest Unoccupied Molecular Orbital (εLUMO) is a crucial descriptor, as it relates to the ease with which a molecule can accept an electron, a key step in the reduction of the nitro group. niscpr.res.inresearchgate.net A lower εLUMO value generally indicates a higher electron affinity and thus greater reactivity.

In one such study, a comprehensive QSAR analysis was performed on 45 nitrobenzene (B124822) derivatives to predict their toxicity. niscpr.res.in The model incorporated conceptual density functional theory (DFT) based reactivity descriptors. A multi-linear regression analysis produced a statistically significant model that included the electrophilicity index (ω), LUMO energy (εlumo), and molecular compressibility (β), alongside the hydrophobicity index (logP). niscpr.res.in The robustness of the developed models underscores the importance of these reactivity-related descriptors in predicting the biological activity of this class of compounds. niscpr.res.in

Another study on a set of 54 nitrobenzene derivatives utilized quantum chemical descriptors to develop QSTR models for toxicity. isca.me The successful models incorporated descriptors such as molecular weight, molar refractivity, electron affinity, and total energy. isca.me The high correlation coefficients (r²) and cross-validation coefficients (rCV²) of these models indicate their excellent predictive power for the toxicity of nitrobenzene derivatives. isca.me

The table below summarizes some of the quantum chemical descriptors frequently used in QSAR/QSPR studies of nitroaromatic compounds.

DescriptorSymbolRelevance to Reactivity
Energy of the Lowest Unoccupied Molecular OrbitalεLUMOIndicates the ability of a molecule to accept an electron; related to electrophilicity and reducibility. niscpr.res.inresearchgate.net
Energy of the Highest Occupied Molecular OrbitalεHOMORelates to the ability of a molecule to donate an electron.
Electrophilicity IndexωA global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. niscpr.res.in
Electron AffinityEAThe energy released when an electron is added to a neutral atom or molecule to form a negative ion. isca.me
Ionization PotentialIPThe energy required to remove an electron from a neutral atom or molecule. isca.me
Molecular CompressibilityβA descriptor related to the molecule's ability to deform, which can influence its interaction with biological targets. niscpr.res.in

The statistical quality of the developed QSAR models is paramount for their validation and predictive power. The table below presents the statistical parameters for a tetra-parametric QSTR model developed for a series of nitrobenzene derivatives. isca.me

Statistical ParameterValueDescription
Correlation Coefficient (r²)0.913259Indicates that over 91% of the variance in the observed toxicity can be explained by the model. isca.me
Cross-validation Coefficient (rCV²)0.875215A measure of the model's predictive ability, determined through cross-validation techniques. isca.me
Standard Error0.0427The standard deviation of the residuals, indicating the accuracy of the predictions. isca.me
t-value23.3928A measure of the statistical significance of the model's coefficients. isca.me
Number of Compounds (N)54The total number of compounds used in developing the model. isca.me

While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively reported in the reviewed literature, the general models developed for dinitrobenzene and other nitroaromatic derivatives are applicable for predicting its reactivity and related properties. The presence of two nitro groups and two methyl groups on the benzene ring will influence the electronic properties and, consequently, the reactivity indices of the molecule. The electron-withdrawing nature of the nitro groups is expected to lower the LUMO energy, making the compound a good electron acceptor and susceptible to nucleophilic attack. The methyl groups, being electron-donating, will have an opposing effect, albeit weaker. These structural features are quantitatively captured by the descriptors used in QSAR/QSPR models to provide reliable predictions of the compound's behavior.

Reactivity Profiles and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions: Mechanistic Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for activated aromatic rings. wikipedia.org The mechanism typically involves a two-step addition-elimination process, proceeding through a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For a substitution to occur on the benzene (B151609) ring of 1,3-Dimethyl-2,4-dinitrobenzene, a suitable leaving group would need to be present at one of the other ring positions. However, the principles of SNAr reactivity can be thoroughly understood by examining the electronic effects of the existing substituents.

The reactivity of an aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the two nitro (NO₂) groups serve as powerful activating groups for SNAr reactions. They strongly withdraw electron density from the benzene ring, particularly from the ortho and para positions, making the ring electrophilic and susceptible to attack by nucleophiles. wikipedia.orgquora.com This electron withdrawal is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orgnih.gov

Conversely, the two methyl (CH₃) groups are electron-donating by induction and hyperconjugation. These groups increase the electron density on the aromatic ring, which generally deactivates it towards nucleophilic attack. In the case of this compound, the activating effect of the two nitro groups overwhelmingly dominates the deactivating influence of the methyl groups. The nitro group at position 2 activates the carbons at positions 1, 3, and 5, while the nitro group at position 4 activates positions 3 and 5. The combined effect makes the ring highly electron-deficient and reactive towards nucleophiles, assuming a leaving group is present at an activated position.

Kinetic studies of SNAr reactions on analogous dinitro-substituted aromatic compounds provide insight into the mechanism of this compound. The generally accepted mechanism is a two-step addition-elimination process. semanticscholar.org The first step, which is often the rate-determining step, is the nucleophilic attack on the carbon atom bearing the leaving group to form the Meisenheimer intermediate. libretexts.orgsemanticscholar.org The second, faster step is the elimination of the leaving group to restore the aromaticity of the ring. libretexts.org

The reaction is known as a condensation or addition-elimination reaction, where the nucleophile first adds across a bond, followed by the elimination of a small molecule. libretexts.orgchemguide.co.uk Kinetic studies on compounds like 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles and in different solvents have been performed to understand these processes. For instance, the reaction rates of 4-X-2,6-dinitrochlorobenzenes with pyridines have been measured, showing that stronger electron-withdrawing groups (X) on the substrate and more nucleophilic pyridines increase the reaction rate. scispace.com The solvent also plays a critical role; polar aprotic solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and accelerating the reaction.

Table 1: Representative Kinetic Data for SNAr Reaction of 1-chloro-2,4-dinitrobenzene with Hydrazine in Various Solvents at 25°C

Solventk₂ (L mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
Methanol (B129727)0.23148.4-85.1
Acetonitrile0.44241.2-108.2
DMSO1.83038.2-108.6

This table is illustrative, based on data for a closely related compound, 1-chloro-2,4-dinitrobenzene, to demonstrate solvent effects on SNAr reaction kinetics. Data adapted from studies on 2,4-dinitrobenzene derivatives. semanticscholar.orgresearchgate.net

Reduction Chemistry of Aromatic Nitro Groups

The nitro groups of this compound are readily reduced under various conditions, leading to the formation of amino derivatives. The reduction can be controlled to achieve selective transformation of one or both nitro groups.

The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically useful transformation. A classic method for this is the Zinin reduction, which typically employs sulfides, polysulfides, or hydrosulfides as the reducing agent. stackexchange.com For example, the reduction of 1,3-dinitrobenzene (B52904) with sodium sulfide (B99878) in an aqueous solution selectively yields 3-nitroaniline. wikipedia.org

In compounds with non-equivalent nitro groups, such as 2,4-dinitrotoluene (B133949), the reduction shows regioselectivity. It has been observed that the nitro group at the 4-position (para to the methyl group) is preferentially reduced over the group at the 2-position (ortho to the methyl group). stackexchange.com By analogy, in this compound, it is plausible that the 4-nitro group, which is para to the methyl group at position 1 and sterically less hindered than the 2-nitro group, would be selectively reduced. Reagents such as stannous chloride in hydrochloric acid can also be used for such selective reductions. spcmc.ac.in

The electrochemical reduction of dinitrobenzenes in aprotic solvents like dimethylformamide (DMF) has been studied extensively. semanticscholar.orgresearchgate.netdntb.gov.ua The process occurs in a stepwise manner, involving the formation of radical anions and dianions. In the absence of proton donors, the reduction is reversible. However, in the presence of proton donors, only one of the nitro groups is typically transformed. semanticscholar.orgresearchgate.net

The mechanism proceeds through the following key steps:

Formation of a Radical Anion: The dinitrobenzene molecule accepts one electron to form a radical anion (RA).

Formation of a Dianion: The radical anion can accept a second electron to form a dianion (DA).

Protonation and Further Reduction: In the presence of a proton source, the radical anion of an intermediate, nitrosonitrobenzene, is protonated. semanticscholar.orgresearchgate.net

N-O Bond Cleavage: A key step for selectivity is the N-O bond cleavage in the radical anion of an N-(nitrophenyl)-hydroxylamine intermediate. semanticscholar.orgresearchgate.net

Table 2: Key Intermediates in the Electrochemical Reduction of a Dinitrobenzene

IntermediateChemical NameRole in Mechanism
DNB•⁻Dinitrobenzene Radical AnionInitial product of one-electron transfer.
DNB²⁻Dinitrobenzene DianionProduct of two-electron transfer.
NNB•⁻Nitrosonitrobenzene Radical AnionIntermediate whose protonation is a key selectivity step. semanticscholar.orgresearchgate.net
NPHA•⁻N-(Nitrophenyl)-hydroxylamine Radical AnionIntermediate whose N-O bond cleavage is crucial. semanticscholar.orgresearchgate.net

Oxidation Reactions and Products Analysis

The oxidation of this compound is less common than its reduction. The electron-deficient nature of the aromatic ring makes it resistant to electrophilic attack, which is a key step in many oxidation reactions. However, under forcing conditions or with powerful oxidizing agents, reactions can occur.

Oxidation can potentially target either the aromatic ring or the methyl substituents. Strong oxidation, such as with potassium permanganate (B83412) or chromic acid, could potentially oxidize the methyl groups to carboxylic acids, although the strongly deactivating nitro groups would make this challenging.

Alternatively, advanced oxidation processes, such as the Fenton reaction (using Fe²⁺ and H₂O₂), can generate highly reactive hydroxyl radicals that can attack the aromatic ring. Studies on the oxidation of the related compound nitrobenzene (B124822) have shown that this process can lead to the formation of various nitrophenols. researchgate.net By analogy, the oxidation of this compound could lead to the introduction of hydroxyl groups onto the ring, forming dimethyl-dinitrophenol derivatives. Further oxidation can lead to ring-opening and complete mineralization of the compound. researchgate.net

Photochemical Transformations and Excited State Reactivity

The study of the photochemical behavior of this compound is informed by research on analogous dinitrotoluene compounds, which suggests a susceptibility to degradation upon exposure to ultraviolet radiation. The primary photochemical transformations are believed to involve the excitation of the nitroaromatic system, leading to a series of reactions that can ultimately alter the chemical structure of the parent compound.

Upon absorption of photons, this compound is promoted to an electronically excited state. The subsequent decay of this excited state can proceed through several pathways, including non-radiative decay, phosphorescence, or photochemical reaction. For structurally similar compounds like 2,4-dinitrotoluene (2,4-DNT), direct photolysis in aqueous solutions has been observed to follow pseudo-first-order kinetics. The presence of sensitizers, such as humic acids, can accelerate the rate of photolysis researchgate.net.

A plausible primary degradation pathway for this compound, drawing parallels with 2,4-DNT, likely involves the oxidation of one of the methyl groups to a formyl group, yielding a dinitrobenzaldehyde derivative. This can be further oxidized to a dinitrobenzoic acid, followed by decarboxylation to form a dinitrobenzene intermediate. Subsequent reactions may include the reduction of a nitro group and eventual ring cleavage researchgate.net.

The following table summarizes the photodegradation of 2,4-dinitrotoluene under various conditions, which can be considered indicative of the potential behavior of this compound.

ConditionHalf-life (approx.)Observations
Deionized water (artificial light)4 hoursPseudo-first-order kinetics.
Deionized water with humic acids2 hoursHumic acids act as sensitizers. researchgate.net
Deionized water with NaCl1 hourSalt enhances the photolysis rate. researchgate.net
Seawater< 1 hourEnhanced photolysis compared to deionized water. researchgate.net

Radical Reactions and Reaction Pathway Elucidation

The reactivity of this compound in the presence of free radicals is a critical aspect of its chemical behavior, particularly in environmental and biological systems where radical species are prevalent. The elucidation of these reaction pathways is often based on studies of similar nitroaromatic compounds.

A primary pathway for radical-mediated transformation involves the abstraction of a hydrogen atom from one of the methyl groups. This reaction is particularly relevant for dinitrotoluene isomers, where the methyl groups are susceptible to attack by hydroxyl radicals (•OH) and other reactive oxygen species. The resulting benzylic radical is a key intermediate that can undergo further reactions, such as oxidation to form the corresponding benzaldehyde (B42025) and subsequently benzoic acid derivatives researchgate.net.

Another significant radical reaction pathway involves the direct interaction of a radical species with the nitro groups. The initial step is often the addition of the radical to one of the oxygen atoms of a nitro group. The resulting adduct can then undergo fragmentation in several ways, including the cleavage of the C–N bond to generate a carbon-centered radical and a nitrite (B80452) radical, or the cleavage of an O–N bond to form a nitroso compound.

Studies on the reaction of substituted nitrobenzenes with arylnitrile radical cations have demonstrated a novel denitration reaction, leading to the elimination of a nitro group (NO2) nih.govresearchgate.net. This type of radical-induced denitration could be a potential transformation pathway for this compound under specific conditions where such radical cations are formed.

The table below outlines the principal types of radical reactions that nitroaromatic compounds are known to undergo, which are likely applicable to this compound.

Reaction TypeDescription
Hydrogen AbstractionA radical species removes a hydrogen atom from a methyl group, forming a benzylic radical intermediate.
Radical Addition to Nitro GroupA radical adds to an oxygen atom of a nitro group, forming an adduct that can subsequently fragment.
Denitration by Radical CationsReaction with a radical cation leads to the elimination of a nitro group from the aromatic ring. nih.govresearchgate.net
Electron TransferAn electron is transferred to the nitroaromatic compound, forming a radical anion which can undergo further reactions.

The elucidation of these complex reaction pathways often involves the use of advanced analytical techniques such as transient absorption spectroscopy to detect short-lived radical intermediates and computational methods like density functional theory (DFT) to model reaction mechanisms and energy barriers researchgate.netacs.org.

Environmental Transformation Pathways and Mechanistic Investigations

Photolytic Degradation Mechanisms in Environmental Compartments

Photolysis, or degradation by sunlight, is a primary transformation route for dinitrotoluenes in the environment, particularly in aquatic systems and the atmosphere. epa.gov The estimated half-life for vapor-phase 2,4-DNT in the atmosphere is approximately 75 days, where it is broken down by photodegradation. epa.govepa.gov In oxygenated water, photolysis is the main degradation mechanism. epa.govepa.gov

The rate of photolytic degradation is highly dependent on environmental conditions. In sunlit natural waters, the half-life of DNTs can be as short as 3 to 10 hours, whereas in distilled water, the half-life extends to 43 hours. cdc.gov The process is influenced by sensitizing agents naturally present in the environment. For instance, dissolved humic substances can enhance the indirect photolysis of nitroaromatic compounds by 10 to 17 times. cdc.govsci-hub.ru The presence of sodium chloride in seawater has also been shown to have a sensitizing effect, increasing the rate of photolysis. researchgate.net

Advanced oxidation processes, which involve UV light in combination with oxidizing agents like hydrogen peroxide (H₂O₂) or Fenton's reagent, significantly accelerate degradation. nih.gov One study proposed a degradation pathway under these conditions where 2,4-DNT is first transformed into 1,3-dinitrobenzene (B52904), followed by the formation of hydroxynitrobenzene derivatives and carboxylic acids, ultimately leading to mineralization into CO₂, H₂O, and HNO₃. cdc.gov

Table 1: Reported Photolytic Half-Lives for Dinitrotoluene (DNT) Isomers
CompoundEnvironmental Compartment/ConditionsReported Half-LifeReference
2,4-DNTAtmosphere (vapor-phase)~75 days epa.govepa.gov
DNTsSunlit Natural Waters (River, Bay, Pond)2.7 - 9.6 hours cdc.govhealth.mil
DNTsDistilled Water43 hours cdc.gov
2,6-DNTSeawater (simulated solar radiation)Fully degraded within 72 hours epa.gov

Microbial Transformation Pathways and Bioremediation Principles

Microbial transformation is a critical pathway for the degradation of nitroaromatic compounds and forms the basis of bioremediation strategies. epa.gov Biodegradation of DNTs can occur under both aerobic and anaerobic conditions. epa.govepa.gov The specific pathways, intermediates, and final products depend significantly on the microbial species involved and the presence or absence of oxygen.

For dinitroxylene, the most closely related compound for which data is available, the transformation appears to be primarily reductive. A study on 1,3-dimethyl-4,6-dinitro-benzene (4,6-DNX) found it was sequentially reduced under anaerobic conditions to 1,3-dimethyl-4-amino-6-nitro-benzene (ANX) and ultimately to 1,3-dimethyl-4,6-diamino-benzene (DAX). researchgate.net Notably, there was no evidence of further biodegradation of the diamino end product, suggesting the aromatic ring remains intact under these conditions. researchgate.net

In contrast, 2,4-DNT can be completely mineralized through different, well-studied microbial pathways.

Under anaerobic conditions, the primary microbial attack on nitroaromatic compounds involves the enzymatic reduction of the nitro groups. This process is catalyzed by bacterial nitroreductases. oup.comnih.gov For 2,4-DNT, this typically occurs in a stepwise fashion. The initial reduction transforms 2,4-DNT into two primary mono-amino intermediates: 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene. dss.go.th Further reduction of the remaining nitro group leads to the formation of 2,4-diaminotoluene. dss.go.th This reductive pathway detoxifies the compound but does not typically break the aromatic ring, similar to what was observed with 4,6-DNX. researchgate.net

Under aerobic conditions, certain bacteria have evolved oxidative pathways that can lead to the complete mineralization of 2,4-DNT. nih.gov This is a crucial distinction from the purely reductive pathways. The aerobic degradation of 2,4-DNT is initiated by a dioxygenase enzyme, which attacks the aromatic ring at the 4,5 position, incorporating two oxygen atoms and releasing a nitrite (B80452) group. asm.orgnih.gov This initial step forms 4-methyl-5-nitrocatechol. asm.orgnih.gov

Subsequent enzymatic reactions, including monooxygenases and reductases, further process this intermediate, leading to the formation of 2,4,5-trihydroxytoluene. nih.gov This hydroxylated intermediate is then susceptible to ring cleavage by another dioxygenase, breaking open the aromatic structure. nih.gov The resulting aliphatic acids can then be funneled into central metabolic pathways, leading to the complete breakdown of the compound into carbon dioxide, water, and inorganic nitrogen. nih.govdtic.mil This oxidative pathway has been identified in several bacterial strains, including those of the genera Burkholderia and Pseudomonas. nih.govasm.org

Table 2: Key Microbial Transformation Products of Dinitroxylene and Dinitrotoluene
Parent CompoundConditionsKey IntermediatesEnd Product / FateReference
4,6-Dinitroxylene (4,6-DNX)Anaerobic1,3-dimethyl-4-amino-6-nitro-benzene (ANX)1,3-dimethyl-4,6-diamino-benzene (DAX); Persistent Ring researchgate.net
2,4-Dinitrotoluene (B133949) (2,4-DNT)Anaerobic (Reductive)4-amino-2-nitrotoluene, 2-amino-4-nitrotoluene2,4-Diaminotoluene; Persistent Ring dss.go.th
2,4-Dinitrotoluene (2,4-DNT)Aerobic (Oxidative)4-Methyl-5-nitrocatechol, 2,4,5-TrihydroxytolueneComplete Mineralization (CO₂, H₂O) nih.govnih.gov

Chemical Hydrolysis and Solvolysis Mechanisms in Aquatic Systems

Dinitrotoluenes are generally resistant to hydrolysis under typical environmental pH conditions. However, under alkaline conditions, hydrolysis can be a significant degradation pathway and is utilized as a remediation technology. epa.govnih.gov Studies comparing 2,4-DNT with 2,4,6-trinitrotoluene (B92697) (TNT) show that DNT is more resistant to alkaline hydrolysis. nih.govacs.org The proposed mechanism involves the direct nucleophilic substitution of a nitro group by a hydroxide (B78521) ion. nih.govacs.org For DNT, this process leads to the formation of various intermediates and can result in the creation of reddish-colored polymeric products over time. acs.orgusgs.gov

Sorption and Desorption Dynamics on Environmental Matrices: Mechanistic Understanding

The mobility and bioavailability of dinitrotoluenes in the environment are controlled by their sorption and desorption from soil and sediment particles. DNTs are considered to have a slight to moderate tendency to sorb to sediments and suspended solids. epa.govhealth.mil The primary mechanism for sorption is the partitioning of the compound into soil organic matter (SOM). nih.gov

The extent of sorption is quantified by the organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd). The Koc for 2,4-DNT has been reported in a range of 57-2000 L/kg, indicating that its mobility can vary from high to low depending on the soil type. nih.gov Sorption correlates strongly with the soil's organic carbon content, clay content, and cation exchange capacity. nih.govlsu.edu One study found that the sorption of 2,4-DNT correlated well with the aliphatic carbon domains within the SOM. nih.gov Clay minerals, in addition to organic matter, play a significant role in the sorption process. spiedigitallibrary.org

Table 3: Sorption Coefficients for 2,4-Dinitrotoluene (2,4-DNT)
CoefficientValueSoil/Matrix TypeReference
Log Koc2.4General health.mil
Koc Range57 - 2000 L/kgVarious soils nih.gov
Kd0.0172 L/kgSandy Soil spiedigitallibrary.org
Kd1.46 L/kgClayey Soil spiedigitallibrary.org
Kd (Average)3.2 L/kgShallow soils from a military reservation researchgate.net

Persistence and Chemical Half-Life Studies in Environmental Models

The persistence of a compound is a measure of how long it remains in the environment before being degraded. The chemical half-life of dinitrotoluenes varies widely depending on the environmental compartment and the dominant degradation processes.

Unless degraded by light or microorganisms, DNT is expected to persist in water for long periods due to its low volatility and moderate solubility. epa.govepa.gov Volatilization from water and moist soil is slow, with an estimated volatilization half-life of over 400 days for 2,4-DNT from a water body. cdc.gov In soil, the persistence is influenced by microbial activity, with one study showing that indigenous microorganisms could transform 2,4- and 2,6-DNT within 70 days. epa.gov The long-term persistence of DNT in soil is often linked to its limited bioavailability due to strong sorption to soil surfaces. tandfonline.com Microbial degradation rates in surface waters can be significant, with observed rates of 32% per day for 2,4-DNT at a concentration of 10 mg/L, though this requires the presence of an adapted microbial population. dtic.mil

Advanced Derivatives and Functionalization Strategies

Regioselective Functionalization of the Aromatic Ring System

The aromatic ring of 1,3-dimethyl-2,4-dinitrobenzene is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing nitro groups. This reactivity allows for the regioselective introduction of various functional groups.

The positions ortho and para to the nitro groups are susceptible to nucleophilic attack. In the case of this compound, the C6 position is the most activated site for nucleophilic attack, being ortho to the nitro group at C2 and para to the nitro group at C4. The C5 position is also activated, being ortho to the nitro group at C4.

Amination: The introduction of amino groups can be achieved through reactions with ammonia (B1221849) or primary and secondary amines. The regioselectivity of these reactions is influenced by steric hindrance from the adjacent methyl groups. For instance, reaction with ammonia can lead to the displacement of a nitro group, typically the one at the 2-position due to the combined activating effects of the adjacent nitro group and the steric environment.

Halogenation: Direct halogenation of the aromatic ring of this compound is challenging due to the deactivating effect of the nitro groups towards electrophilic substitution. However, nucleophilic aromatic substitution can be employed to introduce halogens. For example, treatment with a halide source under appropriate conditions can lead to the displacement of a nitro group. The regioselectivity of such reactions is dictated by the relative stability of the Meisenheimer complex intermediate.

The table below summarizes the expected regioselectivity for nucleophilic aromatic substitution on this compound.

Position of AttackActivating Nitro GroupsSteric HindrancePredicted Reactivity
C6Ortho to C2-NO₂, Para to C4-NO₂ModerateHigh
C5Ortho to C4-NO₂LowModerate

Synthesis and Reactivity of Modified Nitro Group Derivatives

The nitro groups of this compound are key functional handles that can be selectively modified to introduce a range of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Selective Reduction to Amino Groups: One of the most common transformations of nitroaromatics is their reduction to the corresponding anilines. In polynitroaromatic compounds, achieving selective reduction of one nitro group while leaving others intact presents a significant synthetic challenge. For this compound, the differential reactivity of the two nitro groups can be exploited. The nitro group at the 4-position is generally more susceptible to reduction due to being less sterically hindered than the nitro group at the 2-position, which is flanked by two methyl groups.

Reagents such as sodium sulfide (B99878) or polysulfides (Zinin reduction) are known to effect the selective reduction of one nitro group in dinitro compounds. stackexchange.com The choice of reducing agent and reaction conditions is crucial for achieving high regioselectivity. Catalytic hydrogenation over specific catalysts can also be tailored for selective reduction. researchgate.netmdpi.com

Reagent/ConditionSelectivityProduct
Sodium Sulfide (Na₂S)Preferential reduction of the less hindered nitro group2,4-Dimethyl-5-nitroaniline
Catalytic Hydrogenation (e.g., Ru-SnOₓ/Al₂O₃)Can be tuned for selective reduction2,4-Dimethyl-5-nitroaniline or 2,4-Dimethyl-3-nitroaniline

The resulting dimethyl-nitroanilines are valuable intermediates in organic synthesis, for example, in the preparation of azo dyes and heterocyclic compounds. sigmaaldrich.com

Synthesis of Nitroso Derivatives: The partial reduction of a nitro group can lead to the formation of a nitroso (-NO) group. This transformation can be achieved using milder reducing agents or through controlled oxidation of the corresponding hydroxylamine. The synthesis of nitroso derivatives from dinitroaromatic compounds requires careful control of reaction conditions to avoid over-reduction or side reactions. nih.gov The resulting nitroso compounds are highly reactive and can participate in various cycloaddition and condensation reactions.

Derivatization at Methyl Groups: Synthetic Challenges and Opportunities

The methyl groups of this compound, while generally less reactive than the aromatic ring towards many reagents, offer additional sites for functionalization. However, derivatization at these positions presents unique synthetic challenges.

Synthetic Challenges: The electron-withdrawing nature of the two nitro groups deactivates the methyl groups towards oxidation and makes them less susceptible to radical abstraction compared to the methyl groups of toluene (B28343) or xylenes (B1142099). Furthermore, the steric hindrance around the methyl group at the 1-position, situated between a nitro group and a methyl group, can impede its reactivity.

Side-Chain Halogenation: Free-radical halogenation of the methyl groups, for instance using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, can be a viable strategy. nih.gov However, the reaction may require forcing conditions and can lead to a mixture of mono-, di-, and tri-halogenated products. Selectivity between the two methyl groups can also be an issue, although the methyl group at the 3-position might be slightly more reactive due to lesser steric hindrance.

Oxidation of Methyl Groups: Oxidation of the methyl groups to carboxylic acids or aldehydes is a challenging transformation due to the deactivating effect of the nitro groups. Strong oxidizing agents and harsh reaction conditions are typically required, which can lead to degradation of the aromatic ring or reaction with the nitro groups themselves. nih.gov

Despite these challenges, successful derivatization of the methyl groups opens up opportunities for the synthesis of a wide range of derivatives with tailored properties for applications in materials science and medicinal chemistry.

Application of this compound as a Precursor in Complex Organic Synthesis

This compound and its derivatives serve as versatile building blocks in the synthesis of more complex organic molecules, including heterocyclic compounds, dyes, and potentially agrochemicals and pharmaceuticals.

Synthesis of Heterocyclic Compounds: The diamino derivatives of this compound are key precursors for the synthesis of fused heterocyclic systems. For example, condensation of the corresponding ortho-phenylenediamine with carboxylic acids or their derivatives leads to the formation of benzimidazoles. researchgate.netepa.govnih.govihmc.ussemanticscholar.org These heterocyclic scaffolds are prevalent in many biologically active molecules.

Azo Dyes: The amino derivatives of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The substitution pattern on the dinitrotoluene core can be used to fine-tune the color and properties of the resulting dyes. nih.gov

The general synthetic utility is highlighted by the transformation of dinitrotoluenes into toluenediamines, which are key intermediates in the production of toluene diisocyanate, a monomer for polyurethane foams. wikipedia.org

Reagents for Analytical Derivatization in Chemical Research

While this compound itself is not commonly used as a direct derivatizing agent, closely related dinitrobenzene compounds are well-established reagents in analytical chemistry, particularly for the derivatization of amines and amino acids for chromatographic analysis.

The most famous example is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. gbiosciences.comcreative-proteomics.com FDNB reacts with the N-terminal amino group of peptides and with primary and secondary amines to form stable dinitrophenyl (DNP) derivatives. researchgate.net These derivatives are chromophoric, allowing for their detection by UV-Vis spectrophotometry in high-performance liquid chromatography (HPLC).

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, is another important dinitrobenzene-based derivatizing agent used for the chiral resolution of amino acids. springernature.comnih.gov

The reactivity of these reagents is based on the principle of nucleophilic aromatic substitution, where the fluorine atom is readily displaced by the nucleophilic amino group. The presence of the two nitro groups is essential for activating the aromatic ring towards this reaction. While not a direct analogue, the chemistry of these reagents provides a basis for the potential development of novel analytical derivatization agents based on the this compound scaffold, where the methyl groups could be used to modulate solubility and chromatographic properties.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Major Research Contributions

Research on 1,3-Dimethyl-2,4-dinitrobenzene, a dinitroaromatic compound derived from m-xylene (B151644), has established a foundational understanding of its chemical properties and synthesis. The primary method for its preparation involves the mixed-acid nitration of 1,3-dimethyl-2-nitrobenzene (B148808), a process requiring carefully controlled, low-temperature conditions to manage the exothermic reaction and ensure the correct isomer is formed prepchem.com. This synthesis highlights the deactivating effect of the first nitro group, necessitating forceful conditions for the introduction of the second.

The study of dinitroaromatic compounds, as a class, is significant due to their widespread industrial use in the synthesis of dyes, polymers, pesticides, and explosives nih.gov. Consequently, this compound is recognized not only as a distinct chemical entity but also as part of a larger group of compounds with substantial environmental and industrial relevance nih.gov. Its chemical reactivity is characterized by the electron-withdrawing nature of the two nitro groups, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. This reactivity is fundamental to its role as a chemical intermediate. Investigations into related compounds like 1,3-dinitrobenzene (B52904) have detailed their interactions with nucleophiles, such as the hydroxide (B78521) ion, leading to the formation of stable σ-complexes (Meisenheimer complexes), a key area of study in physical organic chemistry researchgate.net.

Thermochemical data for the isomeric compound 1,3-Dimethyl-4,6-dinitrobenzene has been determined, providing critical information for understanding its energetic properties.

PropertyValueMethodReference
Standard Enthalpy of Combustion (ΔcH°solid)-4189.4 ± 4.2 kJ/molCalorimetry, BombBadoche, 1939 (Reanalyzed by Cox and Pilcher, 1970) nist.gov

While specific research contributions on this compound are somewhat specialized, the broader knowledge base on dinitroaromatics provides a robust framework for understanding its behavior.

Unresolved Challenges and Critical Research Gaps in Dinitroaromatic Chemistry

Despite decades of research, significant challenges and knowledge gaps persist in the field of dinitroaromatic chemistry, particularly concerning their environmental impact and biological interactions. The extensive use of these compounds has led to widespread environmental contamination of soil and groundwater nih.gov. A primary challenge is their recalcitrance to biodegradation, largely due to the presence of the electron-withdrawing nitro groups nih.gov.

Key research gaps include:

Incomplete Biodegradation Pathways: While several bacterial strains capable of degrading nitroaromatic compounds have been identified, the complete enzymatic and genetic pathways for many of these compounds, including substituted dinitroaromatics, remain poorly understood nih.gov.

Metabolite Identification and Toxicity: The degradation of dinitroaromatics can lead to the formation of intermediate metabolites, such as aminonitrotoluenes and diaminotoluenes. The long-term fate and potential toxicity of these byproducts in the environment are not well-established dtic.mil.

Environmental Photochemistry: The transformation of dinitroaromatic compounds in the environment can be influenced by photochemical processes. For instance, photolysis of related compounds like 2,4-dinitrotoluene (B133949) can form other nitrobenzenes, but the comprehensive impact of sunlight on the fate of this compound in aquatic and soil systems requires further investigation dtic.mil.

Chronic Ecotoxicology: Much of the existing toxicological data focuses on acute exposure. There is a critical need for chronic toxicity and reproductive studies in various aquatic and terrestrial organisms to understand the long-term ecological risks posed by low-level, persistent contamination dtic.mil.

Area of ResearchSpecific GapImportance
BioremediationElucidation of complete microbial degradation pathways for dimethyl-dinitrobenzenes.Development of effective and safe bioremediation technologies. nih.govcswab.org
Environmental ChemistryIdentification and toxicological profiling of degradation intermediates and photolysis byproducts.Accurate environmental risk assessment. dtic.mil
EcotoxicologyChronic, long-term exposure studies on fish, invertebrates, and plants.Establishing safe environmental limits and understanding ecosystem impact. dtic.mil
Human HealthLack of data on carcinogenicity and detailed metabolic pathways in mammals.Informing risk assessment for human exposure. cdc.gov

Emerging Methodologies and Interdisciplinary Research Opportunities

Addressing the challenges in dinitroaromatic chemistry necessitates the development of novel methodologies and fostering interdisciplinary collaboration. Recent advancements in analytical science, materials science, and biotechnology offer promising new avenues for research.

One emerging methodology is the development of highly selective sensors for the detection of nitroaromatic compounds. For example, recent research has focused on creating magnetic molecularly imprinted polymers (MIPs) in a core-shell format for the selective detection of compounds like 1-chloro-2,4-dinitrobenzene (B32670) researchgate.net. This technology could be adapted for the rapid and specific detection of this compound in environmental samples, overcoming the limitations of traditional chromatographic methods.

Interdisciplinary research opportunities are abundant:

Environmental Science and Atmospheric Chemistry: The presence and formation of nitro-aromatic compounds in the atmosphere, resulting from biomass burning and secondary formation, is a growing area of concern researchgate.net. Collaborative research between analytical chemists and atmospheric scientists is needed to monitor the levels of this compound and understand its atmospheric lifecycle.

Materials Science and Engineering: There is an opportunity to design and synthesize novel adsorbent materials or catalysts for the efficient removal of dinitroaromatic compounds from contaminated water. This could involve developing advanced oxidation processes or specialized porous materials.

Synthetic Biology and Microbiology: The application of synthetic biology tools could accelerate the engineering of microorganisms with enhanced degradation capabilities for recalcitrant dinitroaromatics cswab.org. This involves identifying rate-limiting enzymatic steps and optimizing metabolic pathways for complete mineralization of the target compound.

Prospective Theoretical and Experimental Investigations in this compound Research

Future research on this compound should integrate both theoretical and experimental approaches to build a comprehensive understanding of its properties and reactivity.

Prospective Theoretical Investigations:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to investigate the molecule's electronic structure, vibrational frequencies, and reaction mechanisms at an atomic level. Such studies can predict the regioselectivity of nucleophilic attacks and model the transition states of degradation reactions researchgate.net.

Molecular Dynamics Simulations: Simulations can provide insight into the interactions of this compound with biological molecules, such as enzymes, or its partitioning behavior in different environmental compartments.

Crystal Structure Prediction: Theoretical methods can be employed to predict the stable crystal packing arrangements of the molecule, which complements experimental crystallographic studies and helps in understanding its solid-state properties.

Prospective Experimental Investigations:

Single-Crystal X-ray Diffraction: A definitive determination of the molecular and crystal structure of this compound is crucial. This would reveal precise bond lengths, bond angles, and intermolecular interactions, such as the weak C-H···O hydrogen bonds observed in related structures like 2,5-dimethyl-1,3-dinitrobenzene (B180851) and 1,3,5-trimethyl-2,4-dinitrobenzene researchgate.netnih.gov.

Advanced Spectroscopic Analysis: A detailed investigation using modern NMR, IR, and Raman spectroscopy, coupled with theoretical calculations, can provide a complete vibrational and electronic characterization of the molecule.

Kinetics of Nucleophilic Aromatic Substitution: Experimental studies on the kinetics of its reactions with various nucleophiles under different solvent conditions would provide valuable data for understanding its reactivity and for comparison with other dinitroaromatics researchgate.net.

Exploratory Synthesis: Given the use of related compounds in energetic materials and specialty chemicals, research could explore the potential of this compound as a precursor for novel high-nitrogen compounds or functional dyes researchgate.net.

Investigation TypeSpecific FocusExpected Outcome
TheoreticalDFT calculations of electronic structure and reaction pathways.Prediction of reactivity and degradation mechanisms. researchgate.net
ExperimentalSingle-crystal X-ray diffraction.Precise molecular geometry and solid-state packing information. researchgate.netnih.gov
ExperimentalKinetic studies of σ-complex formation.Quantitative data on reactivity with nucleophiles. researchgate.net
InterdisciplinaryDevelopment of selective sensors using MIPs.Advanced methods for environmental monitoring. researchgate.net
AppliedUse as a precursor in the synthesis of energetic materials or dyes.Exploration of new applications for the compound. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-dimethyl-2,4-dinitrobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nitration of a dimethylbenzene precursor. A two-step approach is often employed:

Methylation : Start with a benzene derivative (e.g., 1,3-dimethylbenzene) and optimize methylation using methyl halides or dimethyl sulfate under acidic conditions.

Nitration : Introduce nitro groups using a nitrating mixture (HNO₃/H₂SO₄). Control temperature (0–5°C) to minimize byproducts like polynitro derivatives.
Critical Parameters :

  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Adjust stoichiometry (e.g., HNO₃ molar ratio) to favor 2,4-dinitro substitution .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • GC-MS : Use for purity assessment and structural confirmation. Calibrate with reference standards to resolve retention time discrepancies. For example, in phytochemical studies, this compound was detected at a retention time (RT) of ~20.21 min, with a molecular ion peak at m/z 212 [M+H]⁺ .
  • NMR : Assign peaks cautiously. Aromatic protons in the 1,3-dimethyl configuration typically appear as singlet(s) in ¹H-NMR (δ 8.0–8.5 ppm), while nitro groups deshield adjacent protons.
    Troubleshooting :
  • If NMR/GC-MS data conflict, cross-validate with FT-IR (nitro group stretching at ~1520 cm⁻¹) or X-ray crystallography for unambiguous confirmation .

Q. How is this compound utilized in biochemical assays, and what protocols ensure reproducibility?

Methodological Answer: The compound is used as a substrate or derivatizing agent in enzymatic assays. For example:

  • Glutathione-S-Transferase (GST) Activity :
    • Prepare a reaction mix containing 1-chloro-2,4-dinitrobenzene (CDNB, a structural analog) and glutathione (GSH).
    • Monitor conjugation kinetics spectrophotometrically at λ = 340 nm (ε = 9.6 mM⁻¹cm⁻¹) .
      Protocol Notes :
  • Standardize CDNB concentration (0.1–1.0 mM) to avoid substrate inhibition.
  • Include negative controls (e.g., heat-inactivated enzyme) to validate specificity .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in covalent protein binding and skin sensitization?

Methodological Answer:

  • Protein Binding : The compound acts as a hapten, forming covalent adducts with nucleophilic residues (e.g., cysteine lysine). This binding triggers dendritic cell activation and T-cell-mediated immune responses.
  • Experimental Validation :
    • Use mass spectrometry to identify adducts in model proteins (e.g., bovine serum albumin).
    • Compare reactivity with analogs (e.g., 1-chloro-2,4-dinitrobenzene) to assess electronic effects of methyl vs. chloro substituents .

Q. How can researchers resolve contradictory data in environmental or metabolic stability studies of this compound?

Methodological Answer:

  • Stability Under Varied Conditions :
    • Photolysis : Exclude UV light during experiments, as nitroaromatics degrade under irradiation. Use amber glassware.
    • Hydrolysis : Test pH-dependent stability (e.g., pH 2–12) with HPLC monitoring. Nitro groups are stable in acidic conditions but may hydrolyze in alkaline media.
  • Data Reconciliation :
    • Apply multivariate analysis (e.g., PCA) to distinguish degradation pathways.
    • Cross-reference with computational models (e.g., QSPR) to predict half-lives .

Q. What strategies are recommended for designing toxicity studies to evaluate this compound's bioaccumulation potential?

Methodological Answer:

  • In Silico Screening : Use tools like EPI Suite to estimate logP (predicted ~2.1 for this compound), indicating moderate hydrophobicity and bioaccumulation risk.
  • In Vivo Models :
    • Expose aquatic organisms (e.g., Daphnia magna) to sublethal doses and measure tissue concentrations via LC-MS/MS.
    • Assess metabolic transformation using liver microsomes to identify detoxification pathways (e.g., nitro-reduction).
      Key Metrics :
  • Bioconcentration Factor (BCF): Target BCF < 100 to classify as low risk.
  • Metabolite Profiling: Identify methyl group oxidation products (e.g., carboxylic acids) .

Q. How can synthetic byproducts of this compound be characterized, and what mitigates their formation?

Methodological Answer:

  • Byproduct Identification :
    • Common byproducts include polynitro derivatives (e.g., 1,3-dimethyl-2,4,6-trinitrobenzene). Use GC-MS or HRMS for detection.
    • Compare fragmentation patterns with synthetic standards.
  • Mitigation :
    • Optimize nitration temperature (<10°C) and HNO₃ concentration.
    • Introduce directing groups (e.g., sulfonic acid) to favor 2,4-substitution over 6-position nitration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.